Benzoic acid, 4-(6-bromo-2-(((2-carboxyethyl)thio)methyl)-4-oxo-3(4H)-quinazolinyl)-, 1-ethyl ester
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Overview
Description
Benzoic acid, 4-(6-bromo-2-(((2-carboxyethyl)thio)methyl)-4-oxo-3(4H)-quinazolinyl)-, 1-ethyl ester is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a benzoic acid moiety, a brominated quinazolinone core, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(6-bromo-2-(((2-carboxyethyl)thio)methyl)-4-oxo-3(4H)-quinazolinyl)-, 1-ethyl ester typically involves multiple steps. One common approach is to start with the bromination of a quinazolinone precursor, followed by the introduction of the thioether and carboxyethyl groups. The final step involves esterification with ethanol to form the ethyl ester.
Bromination: The quinazolinone precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Thioether Formation: The brominated intermediate is then reacted with a thiol compound, such as 2-mercaptoacetic acid, under basic conditions to introduce the thioether linkage.
Carboxyethyl Group Introduction: The resulting compound is further reacted with a carboxyethylating agent, such as ethyl chloroacetate, in the presence of a base like sodium hydride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(6-bromo-2-(((2-carboxyethyl)thio)methyl)-4-oxo-3(4H)-quinazolinyl)-, 1-ethyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, dichloromethane.
Reduction: Sodium borohydride, ethanol, methanol.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Amino or thio-substituted quinazolinone derivatives.
Scientific Research Applications
Benzoic acid, 4-(6-bromo-2-(((2-carboxyethyl)thio)methyl)-4-oxo-3(4H)-quinazolinyl)-, 1-ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(6-bromo-2-(((2-carboxyethyl)thio)methyl)-4-oxo-3(4H)-quinazolinyl)-, 1-ethyl ester involves its interaction with specific molecular targets and pathways. The brominated quinazolinone core is known to interact with enzymes and receptors involved in various biological processes. The thioether and carboxyethyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(6-chloro-2-(((2-carboxyethyl)thio)methyl)-4-oxo-3(4H)-quinazolinyl)-, 1-ethyl ester: Similar structure with a chlorine atom instead of bromine.
Benzoic acid, 4-(6-fluoro-2-(((2-carboxyethyl)thio)methyl)-4-oxo-3(4H)-quinazolinyl)-, 1-ethyl ester: Similar structure with a fluorine atom instead of bromine.
Benzoic acid, 4-(6-iodo-2-(((2-carboxyethyl)thio)methyl)-4-oxo-3(4H)-quinazolinyl)-, 1-ethyl ester: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of benzoic acid, 4-(6-bromo-2-(((2-carboxyethyl)thio)methyl)-4-oxo-3(4H)-quinazolinyl)-, 1-ethyl ester lies in its brominated quinazolinone core, which imparts distinct chemical and biological properties
Properties
CAS No. |
155104-13-5 |
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Molecular Formula |
C21H19BrN2O5S |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
3-[[6-bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C21H19BrN2O5S/c1-2-29-21(28)13-3-6-15(7-4-13)24-18(12-30-10-9-19(25)26)23-17-8-5-14(22)11-16(17)20(24)27/h3-8,11H,2,9-10,12H2,1H3,(H,25,26) |
InChI Key |
BXRVEZKJOYRGIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CSCCC(=O)O |
Origin of Product |
United States |
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